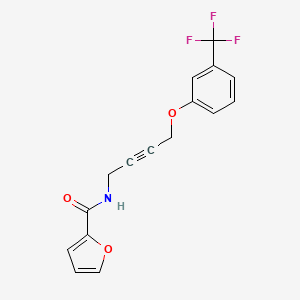

4-fluoro-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

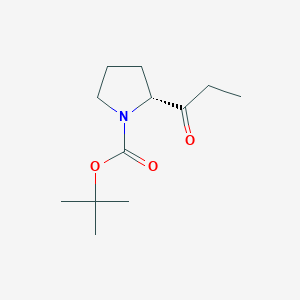

4-fluoro-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide is a useful research compound. Its molecular formula is C17H15FN2O3 and its molecular weight is 314.316. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis

- Research has explored the synthesis of fluorine-containing benzoxazines and benzoxazepines, highlighting their unique electrophilic reactivity due to the presence of fluorine atoms. These compounds have potential applications in heterocyclic synthesis, offering new avenues for the development of novel molecular structures (Meiresonne et al., 2015).

Antimicrobial Applications

- A study on the synthesis of fluorobenzamides containing thiazole and thiazolidine reported that these compounds, including some with 4-fluoro-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide, showed promising antimicrobial activity against various bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Desai et al., 2013).

Structural and Mechanistic Insights

- The molecular structure, including crystallography and mechanistic studies of related fluorine-containing benzazepines, provides insights into their chemical properties and potential applications in material science or pharmaceutical research (Yan et al., 2016).

Synthesis Optimization and Applications

- Research has focused on optimizing the synthesis process for benzoxazepine-containing compounds, which is critical for their practical applications in various fields, such as medicinal chemistry and materials science (Naganathan et al., 2015).

Mechanism of Action

Target of Action

The primary targets of this compound are poly (ADP-ribose) polymerases (PARPs) . PARPs are a family of proteins involved in a number of cellular processes such as DNA repair, genomic stability, and programmed cell death .

Mode of Action

This compound acts as a potent inhibitor of PARPs . It binds to the active site of the enzyme, preventing it from performing its function. This inhibition disrupts the normal cellular processes that rely on PARPs, leading to various downstream effects .

Biochemical Pathways

The inhibition of PARPs affects several biochemical pathways. Most notably, it disrupts the DNA repair process . PARPs play a crucial role in the repair of single-strand DNA breaks. When PARPs are inhibited, these breaks can convert into double-strand breaks when the replication fork encounters them. This can lead to genomic instability and cell death, particularly in cancer cells that have defects in other DNA repair pathways .

Pharmacokinetics

Like many other similar compounds, its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The result of the compound’s action is the induction of cell death in cells with defective DNA repair mechanisms . This makes it a potential candidate for use in cancer therapy, particularly for cancers with mutations in genes involved in DNA repair .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the presence of other drugs (drug-drug interactions), the pH of the environment, the presence of certain enzymes or transport proteins, and the specific characteristics of the target cells .

Properties

IUPAC Name |

4-fluoro-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O3/c1-20-8-9-23-15-7-6-13(10-14(15)17(20)22)19-16(21)11-2-4-12(18)5-3-11/h2-7,10H,8-9H2,1H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXNUIGBAJJLXKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-{(2E)-2-[1-(4-Methoxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2358283.png)

![N-[(1-Methylindazol-3-yl)methyl]oxirane-2-carboxamide](/img/structure/B2358284.png)

![1-ethyl-5-(4-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2358285.png)

![2-[(1-Methylpyrrolidin-2-yl)methoxy]-1,3-benzoxazole](/img/structure/B2358293.png)

![ethyl 5-((2,4-dimethoxybenzoyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2358294.png)

![N-[(3-Chloropyrazin-2-yl)methyl]-2-methyl-3-methylsulfanylpropanamide](/img/structure/B2358296.png)

![6-allyl-4-(2-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2358301.png)